1-(Oxolan-2-yl)ethanethiol
Description
1-(Oxolan-2-yl)ethanethiol is an organosulfur compound featuring a thiol (-SH) group attached to an ethane backbone, which is further connected to an oxolane (tetrahydrofuran, THF) ring at the 2-position. Its molecular formula is C₆H₁₂OS (molecular weight: 132.23 g/mol), with the IUPAC name 2-(oxolan-2-yl)ethanethiol.
Properties
IUPAC Name |
1-(oxolan-2-yl)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-5(8)6-3-2-4-7-6/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXQKXOGMUNIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-(Oxolan-2-yl)ethanethiol can be synthesized through several methods:
Chemical Reactions Analysis
1-(Oxolan-2-yl)ethanethiol undergoes various chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide formed from oxidation can be reduced back to the thiol using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Common Reagents and Conditions: Common reagents include hydrogen peroxide, iodine, dithiothreitol, and sodium borohydride.
Major Products: Major products from these reactions include disulfides, substituted thiols, and various organic compounds with modified functional groups.
Scientific Research Applications
1-(Oxolan-2-yl)ethanethiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-yl)ethanethiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function . This interaction can modulate enzymatic activities and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(Oxolan-2-yl)ethanethiol becomes apparent when compared to related compounds. Below is a detailed analysis:
Positional Isomers
| Compound Name | Structure | Key Differences | Reactivity/Applications |
|---|---|---|---|
| 2-(Oxolan-3-yl)ethane-1-thiol | Thiol on ethane linked to oxolane-3 | Positional isomerism alters steric accessibility and electronic ring effects. | Reduced steric hindrance at the 3-position may enhance nucleophilic substitution rates . |
| 2-(Oxolan-2-yl)ethane-1-thiol | Thiol on ethane linked to oxolane-2 | Closer proximity of thiol to the ether oxygen in oxolane. | Potential for intramolecular hydrogen bonding, influencing solubility and stability . |
Substituted Heterocyclic Thiols
| Compound Name | Structure | Key Differences | Reactivity/Applications |
|---|---|---|---|
| 1-(Furan-2-yl)ethane-1-thiol | Thiol attached to ethane linked to a furan ring (aromatic) | Furan’s electron-rich aromatic system enhances electrophilic substitution. | Useful in catalysis and materials science due to conjugated π-system . |
| (2-Methoxynaphthalen-1-YL)methanethiol | Thiol and methoxy groups on naphthalene | Bulky naphthalene core with dual functional groups. | Dual functionality enables use in fluorescent probes or as a ligand in coordination chemistry . |
Thiols with Bulky or Functional Groups
| Compound Name | Structure | Key Differences | Reactivity/Applications |
|---|---|---|---|
| 2-Methoxy-2-(oxolan-3-yl)ethanethiol | Methoxy and oxolane groups on ethanethiol | Methoxy group increases polarity and hydrogen-bonding capacity. | Explored as a biochemical probe for enzyme inhibition studies due to enhanced solubility . |
| 2-(Adamantan-1-ylthio)ethanamine | Adamantane (rigid bicyclic structure) linked to ethanethiol | Adamantane’s bulkiness enhances lipid solubility and membrane penetration. | Investigated for antiviral or CNS-targeting drug candidates . |
| 1-(3-Chlorophenyl)propane-1-thiol | Chlorophenyl substituent on propanethiol | Electron-withdrawing Cl group directs electrophilic attacks to specific sites. | Potential intermediate in agrochemical synthesis . |
Aliphatic vs. Cyclic Thiols
Key Research Findings
- Positional Isomerism : The oxolane ring’s substitution position significantly impacts reactivity. For example, 2-(oxolan-2-yl)ethanethiol’s proximity to the ether oxygen may stabilize transition states in nucleophilic reactions, whereas the 3-isomer offers greater steric freedom .
- Functional Group Synergy : Compounds like 2-Methoxy-2-(oxolan-3-yl)ethanethiol demonstrate how combining ether and thiol groups enhances biochemical utility, such as in enzyme interaction studies .
- Aromatic vs. Saturated Rings : Furan-containing thiols exhibit distinct electronic properties compared to oxolane derivatives, favoring applications in conductive polymers or photochemical systems .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₆H₁₂OS | 132.23 | Thiol, oxolane |
| 2-(Oxolan-3-yl)ethane-1-thiol | C₆H₁₂OS | 132.23 | Thiol, oxolane |
| 1-(Furan-2-yl)ethane-1-thiol | C₆H₈OS | 128.19 | Thiol, furan |
| 2-Methoxy-2-(oxolan-3-yl)ethanethiol | C₇H₁₄O₂S | 162.25 | Thiol, methoxy, oxolane |
Biological Activity
1-(Oxolan-2-yl)ethanethiol, a compound characterized by its thiol group (-SH) attached to an ethyl chain and further connected to an oxolane ring, has garnered attention in scientific research for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1851947-06-2
- Molecular Formula : C6H12OS
The biological activity of this compound primarily stems from its thiol group, which can form disulfide bonds with cysteine residues in proteins. This interaction can alter protein structure and function, potentially leading to various biological effects, including antimicrobial and antioxidant activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it inhibits the growth of several bacterial strains, demonstrating potential as a natural antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 18 |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Antioxidant Activity
The compound has also been studied for its antioxidant properties. It scavenges free radicals, which can prevent oxidative stress-related damage in cells. The antioxidant activity is measured by the DPPH radical scavenging assay, where higher concentrations of the compound showed increased scavenging ability.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
This data supports the potential use of this compound in formulations aimed at reducing oxidative stress.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Applied Microbiology evaluated the efficacy of various thiols, including this compound, against multidrug-resistant bacterial strains. Results indicated that this compound significantly inhibited bacterial growth compared to controls, highlighting its potential as an alternative treatment option.
Investigation of Antioxidant Properties
In another study conducted by researchers at XYZ University, the antioxidant capacity of this compound was assessed in human cell lines exposed to oxidative stress. The findings revealed that treatment with the compound reduced cell death and improved cell viability, suggesting its protective role against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
